molecular formula C19H22N2O5 B11690499 2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11690499
M. Wt: 358.4 g/mol
InChI Key: VQTXDDMKWACBGA-JMIUGGIZSA-N
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Description

2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both phenoxy and hydrazide functional groups, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid hydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)acetohydrazide
  • 4-(2-Hydrazino-2-oxoethoxy)-m-xylene
  • 2,4-Dimethylphenoxyacetic acid hydrazide

Uniqueness

2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O5/c1-12-5-6-15(13(2)7-12)26-11-18(22)21-20-10-14-8-16(24-3)19(23)17(9-14)25-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10-

InChI Key

VQTXDDMKWACBGA-JMIUGGIZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C

Origin of Product

United States

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